

Dehydrocyclopeptide (CAS: 31965-37-4): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dehydrocyclopeptide

Cat. No.: B1256299

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Introduction

Dehydrocyclopeptide is a naturally occurring benzodiazepine alkaloid produced by various species of the fungus *Penicillium*, most notably *Penicillium cyclopium*. It serves as a key intermediate in the biosynthesis of other pharmacologically significant benzodiazepine alkaloids.[1][2] This technical guide provides a comprehensive overview of the known properties of **Dehydrocyclopeptide**, including its physicochemical characteristics, biosynthetic pathway, and a summary of available experimental data. This document is intended to serve as a valuable resource for researchers investigating fungal secondary metabolites, natural product synthesis, and the discovery of novel therapeutic agents.

Chemical and Physical Properties

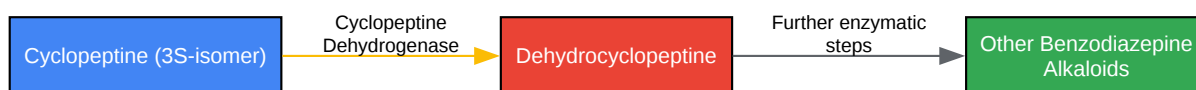
Dehydrocyclopeptide, with the systematic IUPAC name (3Z)-3-benzylidene-4-methyl-1H-1,4-benzodiazepine-2,5-dione, possesses a unique tricyclic structure.[3] Its core is a benzodiazepine ring system, a privileged scaffold in medicinal chemistry. A summary of its key chemical and physical properties is presented in the tables below.

Identifier	Value	Reference
CAS Number	31965-37-4	[2]
Molecular Formula	C ₁₇ H ₁₄ N ₂ O ₂	[2]
Molecular Weight	278.31 g/mol	
IUPAC Name	(3Z)-3-benzylidene-4-methyl-1H-1,4-benzodiazepine-2,5-dione	
Synonyms	(Z)-dehydrocyclopeptine, 3,10-Dehydrocyclopeptine	

Physical Property	Value	Reference
Appearance	Colorless Solid	
Melting Point	246-247.5°C	
Boiling Point	545.3 ± 50.0 °C at 760 mmHg	
Density	1.3 ± 0.1 g/cm ³	
Solubility	Soluble in DMSO, Ethanol, Methanol, DMF	
Storage Stability	Store at -20°C. Stable for at least 6 months at -80°C and 1 month at -20°C in solution.	

Biosynthesis

Dehydrocyclopeptine is a crucial intermediate in the biosynthetic pathway of benzodiazepine alkaloids in *Penicillium cyclopium*. Its formation is catalyzed by the enzyme cyclopeptine dehydrogenase. This enzyme facilitates the reversible transformation of the 3S-isomer of cyclopeptine by removing hydrogens from the 3- and 10-positions of the benzodiazepine core, resulting in the formation of a double bond.



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Biosynthesis of **Dehydrocyclopeptine**.

Biological Activity and Mechanism of Action

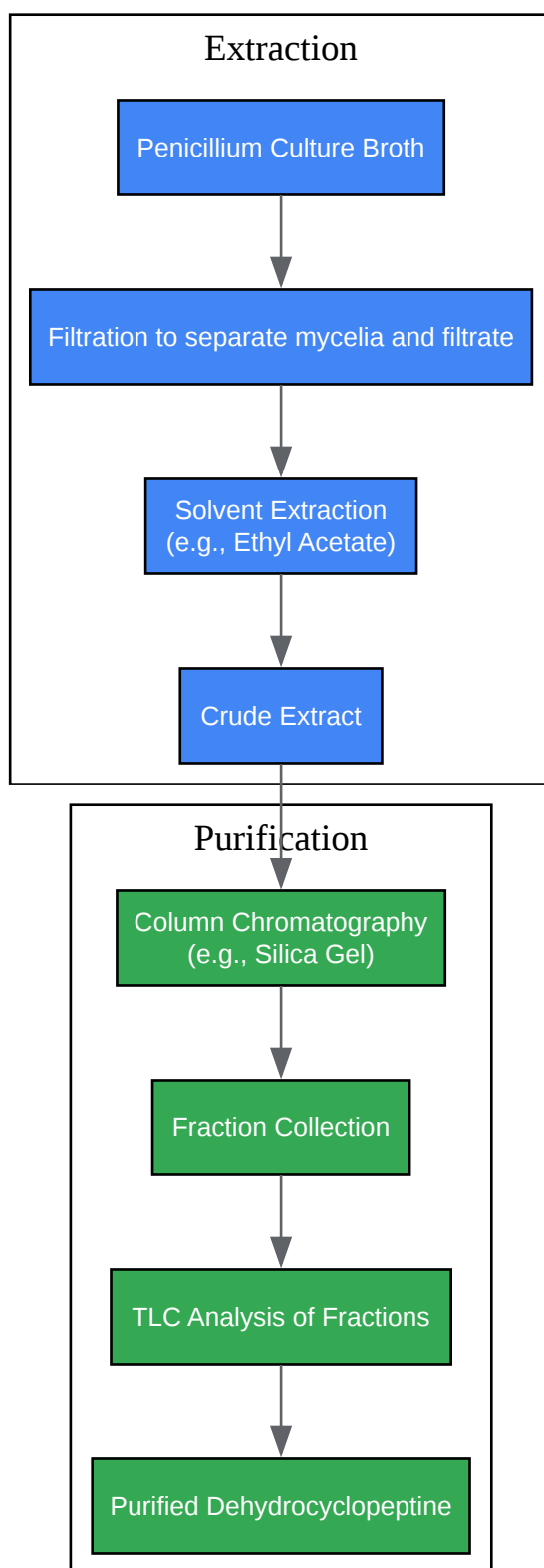
Currently, there is limited information available regarding the specific pharmacological activities of **Dehydrocyclopeptine** itself. Its primary known biological role is that of a precursor in the synthesis of other benzodiazepine alkaloids within *Penicillium*. While the benzodiazepine scaffold is well-known for its interaction with GABA-A receptors in the central nervous system, it is not yet determined if **Dehydrocyclopeptine** exhibits similar activity. One study noted its use in the *in vitro* evaluation of the photoprotective potential of quinolinic alkaloids. Further research is required to elucidate any direct biological effects or molecular targets of this compound.

Experimental Protocols

Detailed experimental protocols specifically for **Dehydrocyclopeptine** are not extensively documented in publicly available literature. However, general methodologies for the extraction, purification, and analysis of secondary metabolites from *Penicillium* cultures can be adapted for its study.

Extraction and Purification of Alkaloids from *Penicillium*

A general workflow for the isolation of alkaloids like **Dehydrocyclopeptine** from *Penicillium* cultures is outlined below. This process typically involves solvent extraction followed by chromatographic separation.



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General workflow for extraction and purification.

Methodology:

- **Culturing:** *Penicillium* species are cultured in a suitable liquid medium to promote the production of secondary metabolites.
- **Extraction:** The culture broth is typically separated from the mycelia by filtration. The filtrate and/or the mycelial extract (obtained by solvent extraction) is then subjected to liquid-liquid extraction with an appropriate organic solvent such as ethyl acetate or chloroform to partition the alkaloids.
- **Purification:** The crude extract is concentrated and then purified using chromatographic techniques. Column chromatography with silica gel is a common initial step, followed by further purification using methods like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compound.

Analytical Methods

Standard analytical techniques are employed for the characterization and quantification of **Dehydrocyclopeptine**.

- **High-Performance Liquid Chromatography (HPLC):** HPLC coupled with a UV or mass spectrometry detector is a powerful tool for the separation, identification, and quantification of **Dehydrocyclopeptine** in complex mixtures.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for the complete structural elucidation of the molecule.
- **Infrared (IR) Spectroscopy:** IR spectroscopy can be used to identify the functional groups present in the molecule, such as carbonyls and aromatic rings.

Spectroscopic Data

While specific, detailed spectra for **Dehydrocyclopeptine** are not readily available in public databases, the expected characteristic signals based on its structure are summarized below. Researchers who have isolated this compound are encouraged to acquire and publish this data to contribute to the scientific community.

Spectroscopic Technique	Expected Key Signals
¹ H NMR	Aromatic protons in the range of 7-8 ppm, a singlet for the methyl group, and signals for the vinyl and methylene protons.
¹³ C NMR	Carbonyl carbons around 160-170 ppm, aromatic and vinyl carbons in the range of 110-150 ppm, and an aliphatic methyl carbon signal.
IR (Infrared)	Strong absorption bands for the carbonyl (C=O) groups (around 1650-1700 cm ⁻¹), C=C stretching from the aromatic rings and the vinyl group, and C-H stretching frequencies.
Mass Spectrometry (MS)	A molecular ion peak corresponding to its exact mass (C ₁₇ H ₁₄ N ₂ O ₂). Fragmentation patterns would likely involve the loss of CO and cleavage of the benzodiazepine ring.

Conclusion

Dehydrocyclopeptine remains a molecule of interest primarily due to its role as a precursor in the biosynthesis of a diverse family of benzodiazepine alkaloids in *Penicillium*. While its own pharmacological profile is largely unexplored, its unique chemical structure warrants further investigation. This technical guide consolidates the current knowledge on **Dehydrocyclopeptine**, highlighting the existing data and identifying the gaps that future research can address. The provided information on its properties and general experimental approaches aims to facilitate further studies into this and related fungal metabolites, potentially leading to the discovery of novel bioactive compounds.

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References

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- To cite this document: BenchChem. [Dehydrocyclopeptine (CAS: 31965-37-4): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1256299#dehydrocyclopeptine-cas-number-31965-37-4-properties]

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